N-[1-(1-Adamantyl)propyl]-1-methyl-3-(morpholinocarbonyl)-1H-pyrazole-5-carboxamide
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Overview
Description
N-[1-(1-Adamantyl)propyl]-1-methyl-3-(morpholinocarbonyl)-1H-pyrazole-5-carboxamide is a complex organic compound that features an adamantane moiety, a pyrazole ring, and a morpholine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1-Adamantyl)propyl]-1-methyl-3-(morpholinocarbonyl)-1H-pyrazole-5-carboxamide typically involves multiple steps, starting with the preparation of the adamantane derivative. One common method involves the reaction of 1-adamantylacetic acid with trifluoroacetic anhydride in the presence of trifluoromethanesulfonic acid as a catalyst . The resulting intermediate is then subjected to further reactions to introduce the pyrazole and morpholine groups.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[1-(1-Adamantyl)propyl]-1-methyl-3-(morpholinocarbonyl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazole derivatives.
Substitution: The morpholine group can be substituted with other amines or alcohols under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the adamantane moiety can yield adamantanone derivatives, while substitution reactions can produce a variety of morpholine analogs.
Scientific Research Applications
N-[1-(1-Adamantyl)propyl]-1-methyl-3-(morpholinocarbonyl)-1H-pyrazole-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of N-[1-(1-Adamantyl)propyl]-1-methyl-3-(morpholinocarbonyl)-1H-pyrazole-5-carboxamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its adamantane and pyrazole moieties. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other adamantane derivatives, such as:
- N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide (APICA)
- N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide (APINACA)
- N-(adamantan-1-yl)-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide (ACHMINACA)
Uniqueness
N-[1-(1-Adamantyl)propyl]-1-methyl-3-(morpholinocarbonyl)-1H-pyrazole-5-carboxamide is unique due to its combination of an adamantane moiety with a pyrazole ring and a morpholine group. This structural arrangement provides distinct physicochemical properties and potential biological activities that are not observed in other similar compounds.
Properties
Molecular Formula |
C23H34N4O3 |
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Molecular Weight |
414.5 g/mol |
IUPAC Name |
N-[1-(1-adamantyl)propyl]-2-methyl-5-(morpholine-4-carbonyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C23H34N4O3/c1-3-20(23-12-15-8-16(13-23)10-17(9-15)14-23)24-21(28)19-11-18(25-26(19)2)22(29)27-4-6-30-7-5-27/h11,15-17,20H,3-10,12-14H2,1-2H3,(H,24,28) |
InChI Key |
FIOSDNVZWSIVIJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C12CC3CC(C1)CC(C3)C2)NC(=O)C4=CC(=NN4C)C(=O)N5CCOCC5 |
Origin of Product |
United States |
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